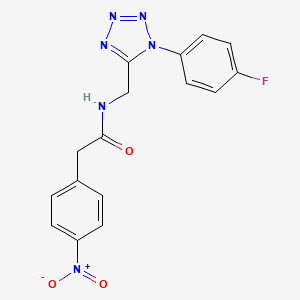

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Description

This compound features a tetrazole core (a five-membered ring with four nitrogen atoms) substituted at the 1-position with a 4-fluorophenyl group and linked via a methylene bridge to an acetamide moiety bearing a 4-nitrophenyl substituent.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6O3/c17-12-3-7-13(8-4-12)22-15(19-20-21-22)10-18-16(24)9-11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZKOTACUYLACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the nitrophenyl group is added through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry techniques can provide better control over reaction conditions, leading to more consistent product quality and reduced production costs.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization

The compound features a tetrazole ring substituted with a 4-fluorophenyl group and an acetamide moiety bearing a 4-nitrophenyl substituent. While direct synthesis protocols for this compound are not explicitly documented in the reviewed literature, analogous pathways for structurally related tetrazole-acetamide derivatives provide critical insights:

-

Tetrazole Core Formation :

Tetrazole rings are commonly synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, nitration reactions on tetrazole derivatives (e.g., 5-aminotetrazoles) have been achieved using CuCl₂·2H₂O and Fe(NO₃)₃·9H₂O in 1,2-dichloroethane (DCE), yielding ortho-nitrated products with >90% efficiency . -

Acetamide Functionalization :

The acetamide group is typically introduced via nucleophilic acyl substitution. A patent describes the reaction of acid chlorides with amines in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) under mild conditions (55–60°C). For the target compound, 2-(4-nitrophenyl)acetyl chloride could react with 1-(4-fluorophenyl)-1H-tetrazol-5-amine to form the acetamide bond.

Tetrazole Ring

-

Electrophilic Substitution :

The electron-deficient tetrazole ring directs electrophilic attacks to the ortho position of the adjacent aryl group. For example, Cu-catalyzed nitration of N-aryl tetrazoles selectively introduces nitro groups at the ortho position of the aryl ring without affecting the tetrazole core . -

Coordination Chemistry :

Tetrazoles act as bidentate ligands for transition metals (e.g., Cu²⁺), enabling catalytic applications. Fe(NO₃)₃·9H₂O serves as both a nitro source and a Lewis acid in nitration reactions .

Acetamide Group

-

Hydrolysis :

Under acidic or basic conditions, the acetamide bond can hydrolyze to form carboxylic acids. For example, ethyl acetate and aqueous sodium carbonate were used to extract and hydrolyze intermediates in related syntheses . -

Nitro Group Reactivity :

The 4-nitrophenyl substituent is redox-active. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) is feasible, enabling further functionalization .

Catalytic and Optimization Studies

Reaction optimization for tetrazole derivatives often involves screening copper salts and nitro sources:

| Entry | Catalyst (20 mol%) | Nitro Source (35 mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl₂·2H₂O | Fe(NO₃)₃·9H₂O | DCE | 95 |

| 2 | Cu(OAc)₂·H₂O | Fe(NO₃)₃·9H₂O | DCE | 52 |

| 3 | CuI | Fe(NO₃)₃·9H₂O | DCE | 44 |

Key Findings :

-

CuCl₂·2H₂O outperforms other copper sources due to its stability and Lewis acidity.

-

Fe(NO₃)₃·9H₂O is critical for efficient nitration, while NaNO₂ yields <25% .

Structural Characterization

Scientific Research Applications

Anticancer Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has shown promising anticancer properties. Research indicates that compounds with tetrazole and nitrophenyl moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of tetrazole can induce apoptosis in cancer cells through caspase-dependent pathways, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain tetrazole derivatives have been reported to possess significant antibacterial and antifungal properties, making them candidates for further development in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

In a study examining various tetrazole derivatives, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC₅₀ value indicative of potent cytotoxicity, significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activity of several nitrophenyl-tetrazole compounds, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluorophenyl and nitrophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

Tetrazole vs. Pyrazole () The pyrazole-based analog, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, replaces the tetrazole with a pyrazole (three nitrogen atoms). Pyrazoles are less electron-deficient than tetrazoles, which may reduce metabolic stability.

Tetrazole vs. Thiadiazole () N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide features a partially saturated thiadiazole ring. The acetyl group may enhance solubility but decrease lipophilicity compared to the nitro group in the target compound .

Tetrazole vs. Triazole ()

N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide contains a triazole core (three nitrogen atoms) with a sulfanyl linker. The sulfanyl group could improve hydrogen-bonding capacity, while the 3-methylphenyl substituent introduces steric bulk absent in the target compound. The nitro group at the 3-position (vs. 4-position in the target) may alter electronic distribution .

Substituent Effects

Electron-Withdrawing Groups () The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than the 4-chlorophenyl () or 4-methylphenyl () groups in analogs. In contrast, methyl groups (e.g., ) increase lipophilicity but reduce polarity .

Fluorine Substituents ()

Both the target compound and the thiadiazole analog () feature 4-fluorophenyl groups, which improve metabolic stability and membrane permeability. The triazole analog () uses a 4-fluoro-3-nitrophenyl group, combining fluorine’s electronegativity with a nitro group’s resonance effects .

Functional Group Variations

Methylene vs. Sulfanyl Linkers ()

N-(4-Methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide () employs a sulfanyl bridge instead of methylene. Sulfanyl groups can participate in disulfide bonds or redox reactions, which the methylene linker in the target compound avoids. This difference may influence pharmacokinetics and toxicity profiles .

The target compound’s nitro group offers greater stability under physiological conditions .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a fluorophenyl group , and a nitrophenyl acetamide moiety . The general structure can be represented as follows:

Synthesis Methods

The synthesis typically involves the following steps:

- Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorobenzyl chloride with sodium azide to form 1-(4-fluorophenyl)-1H-tetrazole.

- Coupling Reaction : The tetrazole is then reacted with 2-(4-nitrophenyl)acetyl chloride under basic conditions, leading to the formation of the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the nitrophenyl moiety may contribute to its overall pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, particularly against Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced potency against pathogens such as Klebsiella pneumoniae .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various acetamide derivatives, this compound demonstrated promising antibacterial activity. The MIC was determined through serial dilution methods, revealing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A1 | 15 | Klebsiella pneumoniae |

| A2 | 10 | Staphylococcus aureus |

This data underscores the potential of this compound in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various tetrazole-containing compounds found that this compound exhibited cytotoxic effects on cancer cell lines. The IC50 values were measured using MTT assays, indicating significant activity compared to standard chemotherapeutics.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 1 | 25 | HeLa |

| Compound 2 | 30 | MCF7 |

The results suggest that modifications in the tetrazole structure can enhance anticancer properties.

Q & A

Basic: What synthetic methodologies are recommended for high-yield preparation of this compound?

Answer:

The synthesis typically involves multi-step condensation reactions. For example:

- Step 1 : React 4-fluorophenyltetrazole with a methyl halide derivative to form the tetrazole-methyl intermediate.

- Step 2 : Couple this intermediate with 2-(4-nitrophenyl)acetic acid via an amide bond using coupling agents like EDCl/HOBt.

- Optimization : Catalytic systems such as pyridine and zeolite (Y-H) can enhance reaction efficiency, as demonstrated in similar acetamide syntheses (e.g., triazole-thiadiazole derivatives) .

- Purification : Recrystallization from ethanol or chromatographic methods ensures ≥95% purity.

Advanced: How can X-ray crystallography using SHELX refine structural ambiguities in this compound?

Answer:

- Data Collection : High-resolution single-crystal X-ray diffraction data are essential. Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule studies.

- Structure Solution : Employ direct methods in SHELXT for phase determination. For challenging cases (e.g., twinning), SHELXD provides robust solutions via dual-space recycling .

- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Address disorder by splitting occupancies. Validate with CIF files and R-factor convergence (<5%) .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:

- Tetrazole C-H (~δ 8.5–9.5 ppm).

- Acetamide carbonyl (δ ~168–170 ppm).

- FT-IR : Confirm amide (C=O stretch ~1650–1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to resolve contradictions in biological activity data across assay conditions?

Answer:

- Variable Control : Standardize assay parameters (e.g., pH, temperature, solvent/DMSO concentration). For example, discrepancies in receptor-binding affinity may arise from solvent polarity effects.

- Statistical Validation : Apply ANOVA or Tukey’s test to compare replicates. For IC₅₀ variations, use dose-response curves with ≥3 independent experiments.

- Reference Standards : Include positive controls (e.g., known GPCR ligands) to calibrate assay sensitivity .

Advanced: What strategies determine absolute configuration of chiral centers via crystallography?

Answer:

- Flack Parameter : Calculate using SHELXL to assess enantiomeric purity. A value near 0 (e.g., 0.02(2)) confirms correct chirality.

- Twinned Data : For centrosymmetric pseudomerohedral twins, use the Hooft or Rogers η parameter to avoid false chirality assignments .

- Validation : Cross-check with circular dichroism (CD) or vibrational CD (VCD) for non-crystalline samples.

Basic: How to design in vitro assays for evaluating biological activity?

Answer:

- Target Selection : Prioritize receptors/ion channels with structural homology to known tetrazole-acetamide targets (e.g., angiotensin II receptors) .

- Assay Conditions :

Advanced: How can SAR studies optimize pharmacological profiles?

Answer:

- Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor-binding entropy.

- Bioisosteric Replacement : Substitute the tetrazole ring with 1,2,4-triazole to modulate solubility without losing activity.

- Computational Modeling : Dock the compound into homology models (e.g., Schrödinger Glide) to predict binding poses and optimize steric/electronic complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.